molecular formula C6H12ClNO2 B2949584 (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2375254-60-5

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2949584
CAS No.: 2375254-60-5
M. Wt: 165.62
InChI Key: BYCRIOBSIKWZJU-GGTNOVMKSA-N
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Description

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride: is a chiral cyclopropane derivative with an aminoethyl group attached to the second carbon and a carboxylic acid group at the first carbon. The hydrochloride salt form enhances its solubility in water and other polar solvents

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropane derivatives or precursors that can be functionalized to introduce the aminoethyl group.

  • Reaction Steps:

    • Functionalization: The cyclopropane ring is functionalized to introduce the aminoethyl group.

    • Carboxylation: The aminoethyl group is then carboxylated to form the carboxylic acid group.

    • Salt Formation: The carboxylic acid is converted to its hydrochloride salt form to enhance solubility.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors or batch processes.

Chemical Reactions Analysis

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

  • Major Products Formed: Oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted cyclopropane derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application:

  • Molecular Targets: The aminoethyl group can interact with various biological targets, such as enzymes or receptors.

  • Pathways Involved: The compound may be involved in metabolic pathways or signaling cascades, depending on its biological activity.

Comparison with Similar Compounds

  • (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride

  • (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride

  • Uniqueness: The presence of the aminoethyl group distinguishes it from other cyclopropane derivatives, potentially leading to different biological activities and applications.

  • (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride , its preparation, reactions, applications, and comparison with similar compounds

    Properties

    IUPAC Name

    (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BYCRIOBSIKWZJU-GGTNOVMKSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1CC1C(=O)O)N.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC([C@@H]1C[C@H]1C(=O)O)N.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12ClNO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    165.62 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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